molecular formula C4H10O3 B146131 1,2,4-Butanetriol CAS No. 3068-00-6

1,2,4-Butanetriol

Cat. No. B146131
CAS RN: 3068-00-6
M. Wt: 106.12 g/mol
InChI Key: ARXKVVRQIIOZGF-UHFFFAOYSA-N
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Patent
US06268317B1

Procedure details

Into a 1-liter flask provided with a distilling column, 12 g (0.2 mol) of ethylene glycol, 41 g (0.4 mol) of diethylene glycol, 53 g (0.5 mol) of 1,2,4-butane triol, 450 g (5.0 mol) of dimethyl carbonate and 0.5 g (0.003 mol) of a 28 wt % methanol solution of sodium methoxide were charged, and heated under ordinary pressure at 110 to 150° C. for 8 hours to remove the methanol produced during the reaction from the mixture by evaporation. Thereafter, by elevating the temperature up to 180° C. under reduced pressure, the residual dimethyl carbonate was removed by evaporation.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[CH2:5](O)[CH2:6][O:7]CCO.[CH3:12][O-:13].[Na+]>CO>[CH2:1]([OH:4])[CH:2]([OH:3])[CH2:5][CH2:6][OH:7].[C:1](=[O:4])([O:13][CH3:12])[O:7][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
41 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(CCO)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol
AMOUNT: MASS 53 g
Name
Type
product
Smiles
C(OC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mol
AMOUNT: MASS 450 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06268317B1

Procedure details

Into a 1-liter flask provided with a distilling column, 12 g (0.2 mol) of ethylene glycol, 41 g (0.4 mol) of diethylene glycol, 53 g (0.5 mol) of 1,2,4-butane triol, 450 g (5.0 mol) of dimethyl carbonate and 0.5 g (0.003 mol) of a 28 wt % methanol solution of sodium methoxide were charged, and heated under ordinary pressure at 110 to 150° C. for 8 hours to remove the methanol produced during the reaction from the mixture by evaporation. Thereafter, by elevating the temperature up to 180° C. under reduced pressure, the residual dimethyl carbonate was removed by evaporation.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[CH2:5](O)[CH2:6][O:7]CCO.[CH3:12][O-:13].[Na+]>CO>[CH2:1]([OH:4])[CH:2]([OH:3])[CH2:5][CH2:6][OH:7].[C:1](=[O:4])([O:13][CH3:12])[O:7][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
41 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(CCO)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol
AMOUNT: MASS 53 g
Name
Type
product
Smiles
C(OC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mol
AMOUNT: MASS 450 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06268317B1

Procedure details

Into a 1-liter flask provided with a distilling column, 12 g (0.2 mol) of ethylene glycol, 41 g (0.4 mol) of diethylene glycol, 53 g (0.5 mol) of 1,2,4-butane triol, 450 g (5.0 mol) of dimethyl carbonate and 0.5 g (0.003 mol) of a 28 wt % methanol solution of sodium methoxide were charged, and heated under ordinary pressure at 110 to 150° C. for 8 hours to remove the methanol produced during the reaction from the mixture by evaporation. Thereafter, by elevating the temperature up to 180° C. under reduced pressure, the residual dimethyl carbonate was removed by evaporation.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[CH2:5](O)[CH2:6][O:7]CCO.[CH3:12][O-:13].[Na+]>CO>[CH2:1]([OH:4])[CH:2]([OH:3])[CH2:5][CH2:6][OH:7].[C:1](=[O:4])([O:13][CH3:12])[O:7][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
41 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(CCO)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol
AMOUNT: MASS 53 g
Name
Type
product
Smiles
C(OC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mol
AMOUNT: MASS 450 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06268317B1

Procedure details

Into a 1-liter flask provided with a distilling column, 12 g (0.2 mol) of ethylene glycol, 41 g (0.4 mol) of diethylene glycol, 53 g (0.5 mol) of 1,2,4-butane triol, 450 g (5.0 mol) of dimethyl carbonate and 0.5 g (0.003 mol) of a 28 wt % methanol solution of sodium methoxide were charged, and heated under ordinary pressure at 110 to 150° C. for 8 hours to remove the methanol produced during the reaction from the mixture by evaporation. Thereafter, by elevating the temperature up to 180° C. under reduced pressure, the residual dimethyl carbonate was removed by evaporation.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[CH2:5](O)[CH2:6][O:7]CCO.[CH3:12][O-:13].[Na+]>CO>[CH2:1]([OH:4])[CH:2]([OH:3])[CH2:5][CH2:6][OH:7].[C:1](=[O:4])([O:13][CH3:12])[O:7][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
41 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(CCO)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol
AMOUNT: MASS 53 g
Name
Type
product
Smiles
C(OC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mol
AMOUNT: MASS 450 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.